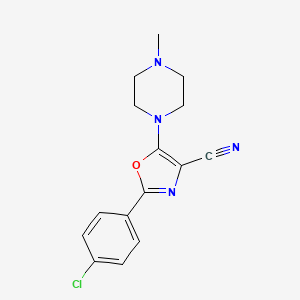![molecular formula C21H18BrN3 B11619595 2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B11619595.png)
2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[(2-metil-1H-indol-3-il)(piridin-2-il)metil]anilina es un compuesto orgánico complejo que presenta un átomo de bromo, una unidad de indol y un anillo de piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-bromo-N-[(2-metil-1H-indol-3-il)(piridin-2-il)metil]anilina generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la bromación de derivados de anilina seguida de reacciones de acoplamiento con derivados de indol y piridina. Las condiciones de reacción a menudo requieren el uso de catalizadores, disolventes y temperaturas controladas para garantizar que el producto deseado se obtenga con un alto rendimiento y pureza .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores por lotes a gran escala donde las condiciones de reacción se controlan meticulosamente. El uso de reactores de flujo continuo también se puede emplear para mejorar la eficiencia y escalabilidad del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
2-bromo-N-[(2-metil-1H-indol-3-il)(piridin-2-il)metil]anilina puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en aminas u otras formas reducidas.
Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como el metóxido de sodio. Las reacciones generalmente se llevan a cabo a temperaturas controladas y en presencia de disolventes adecuados .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos .
Aplicaciones Científicas De Investigación
2-bromo-N-[(2-metil-1H-indol-3-il)(piridin-2-il)metil]anilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Mecanismo De Acción
El mecanismo de acción de 2-bromo-N-[(2-metil-1H-indol-3-il)(piridin-2-il)metil]anilina implica su interacción con dianas moleculares específicas. Las unidades de indol y piridina le permiten unirse a varios receptores y enzimas, modulando su actividad. Esto puede provocar cambios en los procesos celulares, como la inhibición de la actividad enzimática o la alteración de las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos similares
2-bromo-N-[(2-metil-1H-indol-3-il)metil]anilina: Carece del anillo de piridina, lo que puede afectar sus propiedades de unión y actividad biológica.
N-[(2-metil-1H-indol-3-il)(piridin-2-il)metil]anilina: Carece del átomo de bromo, lo que puede influir en su reactividad y propiedades químicas.
Singularidad
La presencia tanto del átomo de bromo como del anillo de piridina en 2-bromo-N-[(2-metil-1H-indol-3-il)(piridin-2-il)metil]anilina la hace única. Estos grupos funcionales contribuyen a su reactividad química distintiva y sus posibles actividades biológicas, diferenciándola de compuestos similares .
Propiedades
Fórmula molecular |
C21H18BrN3 |
|---|---|
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
2-bromo-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline |
InChI |
InChI=1S/C21H18BrN3/c1-14-20(15-8-2-4-10-17(15)24-14)21(19-12-6-7-13-23-19)25-18-11-5-3-9-16(18)22/h2-13,21,24-25H,1H3 |
Clave InChI |
DLIUNOVLTBSJTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-2,6-dihydroxy-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylidene]pyrimidin-4(5H)-one](/img/structure/B11619516.png)
![2-[(2E)-2-(5-bromo-2-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11619519.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619524.png)
![Ethyl 6-methyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11619525.png)
![4-[4-cyano-1-(propan-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]-N-cyclohexylpiperazine-1-carbothioamide](/img/structure/B11619532.png)

![2-oxo-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11619541.png)
![N-[(1Z)-1-(3,4-dimethoxyphenyl)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11619553.png)
![Ethyl 4-(4-methylphenyl)-2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate](/img/structure/B11619573.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B11619591.png)
![6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11619592.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619604.png)
![Methyl 3-[(2-phenylquinazolin-4-yl)amino]benzoate](/img/structure/B11619612.png)
![6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11619616.png)
